molecular formula C7H4Br2F2 B6226358 1,2-dibromo-4-(difluoromethyl)benzene CAS No. 1214358-09-4

1,2-dibromo-4-(difluoromethyl)benzene

Cat. No.: B6226358
CAS No.: 1214358-09-4
M. Wt: 285.9
InChI Key:
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Description

1,2-Dibromo-4-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzene, where two bromine atoms and one difluoromethyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dibromo-4-(difluoromethyl)benzene typically involves the bromination of 4-(difluoromethyl)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane. The reaction is often catalyzed by a Lewis acid like iron(III) bromide (FeBr3) to enhance the bromination efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4-(difluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., NH3, RSH), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

Major Products Formed:

Scientific Research Applications

1,2-Dibromo-4-(difluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-dibromo-4-(difluoromethyl)benzene exerts its effects involves interactions with various molecular targets. The bromine atoms and difluoromethyl group influence the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the chemical and physical properties of the compound .

Comparison with Similar Compounds

Uniqueness: 1,2-Dibromo-4-(difluoromethyl)benzene is unique due to the presence of both bromine atoms and a difluoromethyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

1214358-09-4

Molecular Formula

C7H4Br2F2

Molecular Weight

285.9

Purity

95

Origin of Product

United States

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